Neopentylmagnesium chloride

Catalog No.
S1505910
CAS No.
13132-23-5
M.F
C5H11ClMg
M. Wt
130.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentylmagnesium chloride

CAS Number

13132-23-5

Product Name

Neopentylmagnesium chloride

IUPAC Name

magnesium;2-methanidyl-2-methylpropane;chloride

Molecular Formula

C5H11ClMg

Molecular Weight

130.90 g/mol

InChI

InChI=1S/C5H11.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

BKUUBJVRXLTPMT-UHFFFAOYSA-M

SMILES

CC(C)(C)[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CC(C)(C)[CH2-].[Mg+2].[Cl-]

Neopentylmagnesium chloride is an organomagnesium compound with the chemical formula (CH3)3CCH2MgCl(CH_3)_3CCH_2MgCl. It is classified as a Grignard reagent, widely utilized in organic synthesis for the formation of carbon-carbon bonds. Typically, it appears as a colorless liquid or crystalline solid and is known for its high reactivity, particularly in the presence of moisture and oxygen . The compound plays a crucial role in various

Neopentylmagnesium chloride acts as a nucleophilic reagent due to the negative charge density on the carbon atom bonded to magnesium. This negative charge arises from the electronegativity difference between magnesium and carbon. In C-C bond formation reactions, the nucleophilic carbon of the neopentyl group attacks the electrophilic carbon of the carbonyl group, forming a new C-C bond [].

Applications in Organic Synthesis

Neopentylmagnesium chloride is primarily used as a nucleophilic reagent in organic synthesis. Its bulky neopentyl group (C(CH₃)₃) provides steric hindrance, making it selective for certain reactions. Here are some specific examples of its applications:

  • Preparation of neopentyl alcohols: Neopentylmagnesium chloride can react with various carbonyl compounds, such as aldehydes and ketones, to form neopentyl alcohols. This reaction is particularly useful for synthesizing hindered alcohols, which are often difficult to prepare using other methods. Source: Journal of the American Chemical Society:
  • Carbometalation reactions: Neopentylmagnesium chloride can participate in carbometalation reactions, where a carbon-metal bond is inserted into a molecule. This type of reaction is valuable for constructing complex organic molecules. Source: Comprehensive Organic Synthesis

Other Research Applications

Neopentylmagnesium chloride has also been investigated for its potential applications in other areas of scientific research, including:

  • Polymer synthesis: Neopentylmagnesium chloride can be used as a catalyst for the polymerization of certain monomers. Source: Organometallics
  • Medicinal chemistry: Studies have explored the potential use of neopentylmagnesium chloride in the development of new drugs. However, this research is still in its early stages.

  • Nucleophilic Addition: This compound reacts with carbonyl compounds (such as aldehydes and ketones) to produce alcohols.
  • Substitution Reactions: It can replace halides in organic compounds, facilitating the formation of new carbon-carbon bonds.
  • Coupling Reactions: Neopentylmagnesium chloride is involved in cross-coupling reactions, often in conjunction with transition metal catalysts like nickel or palladium, to create larger organic molecules .

Common reagents and conditions include:

  • Carbonyl Compounds: Reacts with aldehydes and ketones to yield secondary and tertiary alcohols.
  • Alkyl Halides: Engages with alkyl halides to form new carbon-carbon bonds .

Cellular Effects

As a Grignard reagent, neopentylmagnesium chloride may affect cellular functions by forming intermediates that impact cell signaling pathways and metabolic processes during synthetic procedures. Its reactivity with water also suggests potential cytotoxic effects if not handled properly in biological contexts.

Neopentylmagnesium chloride is synthesized through the reaction of neopentyl chloride with magnesium metal in anhydrous conditions. This reaction typically occurs in an inert solvent such as tetrahydrofuran or diethyl ether to prevent moisture interference. The general synthetic route involves:

  • Preparation of Neopentyl Chloride: Neopentyl chloride can be obtained from the chlorination of neopentane.
  • Reaction with Magnesium: Neopentyl chloride is then reacted with magnesium turnings under anhydrous conditions to yield neopentylmagnesium chloride.

Industrial production methods mirror these laboratory techniques but are scaled up for efficiency and safety .

Neopentylmagnesium chloride finds extensive applications across various fields:

  • Organic Synthesis: It is crucial for constructing complex organic molecules through carbon-carbon bond formation.
  • Polymer Chemistry: Acts as a catalyst in polymerization reactions, facilitating the creation of new polymeric materials.
  • Material Science: Used in preparing advanced materials with specific properties tailored for various applications.
  • Pharmaceuticals: Involved in synthesizing pharmaceutical intermediates and active compounds, contributing to drug development processes .

Research on interaction studies involving neopentylmagnesium chloride primarily focuses on its reactivity with other compounds rather than biological interactions. The compound's interactions are characterized by its ability to form stable adducts with electrophiles, which are essential for advancing synthetic methodologies. Studies often explore its behavior in cross-coupling reactions and its effectiveness as a nucleophile in various synthetic pathways .

Neopentylmagnesium chloride shares similarities with several other organomagnesium compounds, particularly other Grignard reagents. Here are some comparable compounds:

CompoundFormulaUnique Features
Ethylmagnesium bromideC2H5MgBrC_2H_5MgBrMore commonly used; less sterically hindered
Isobutylmagnesium chlorideC4H9MgClC_4H_9MgClSimilar branching; used in similar applications
Phenylmagnesium bromideC6H5MgBrC_6H_5MgBrContains an aromatic ring; used for different synthesis
ButyllithiumC4H9LiC_4H_9LiA lithium reagent; used where Grignard reagents are unsuitable

Uniqueness

Neopentylmagnesium chloride is distinguished by its highly branched structure, which imparts unique steric properties that can influence reaction pathways and selectivity during synthesis. Its reactivity profile allows it to participate effectively in nucleophilic addition and substitution reactions while being less prone to side reactions compared to less hindered Grignard reagents .

Hydrogen Bond Acceptor Count

2

Exact Mass

130.0399697 g/mol

Monoisotopic Mass

130.0399697 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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